Compound Description: This compound, identified as TP0439150, is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. [] It served as a lead compound for the development of structurally diverse backup compounds, including 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n). [] GlyT1 inhibitors are investigated for their potential therapeutic effects in various central nervous system disorders.
Relevance: While not directly structurally similar to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide, TP0439150's role as a lead compound in the development of GlyT1 inhibitors makes it relevant. The research paper highlighting TP0439150 focuses on identifying structurally diverse backup compounds with similar biological activity, suggesting a shared research context with the target compound. []
Compound Description: Compound 7n was identified as a structurally diverse backup compound for TP0439150, also exhibiting potent GlyT1 inhibitory activity. [] Developed using central nervous system multiparameter optimization (CNS MPO) as a guideline for drug-likeness, 7n possesses favorable pharmacokinetic properties and increases cerebrospinal fluid glycine concentrations in rats. []
Relevance: Similar to TP0439150, compound 7n is relevant due to its shared research context as a GlyT1 inhibitor. While not directly structurally similar to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide, its identification within a study aiming for structurally diverse GlyT1 inhibitors highlights the exploration of various chemical structures for this biological target. []
Compound Description: PNU-106893 is a selective HIV aspartyl protease inhibitor under investigation as a potential oral treatment for acquired immunodeficiency disease. [] It exists as a mixture of four stereoisomers: PNU-109165 (3αR,6S), PNU-109166 (3αR,6R), PNU-109167 (3αS,6S), and PNU-109168 (3αS,6R). [] The primary metabolic pathway for PNU-106893 involves hydroxylation of the phenylethyl side chain on the dihydropyrone ring, catalyzed specifically by CYP2D6. []
Relevance: PNU-106893 is structurally related to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide through the shared presence of an imidazole-4-sulfonamide moiety. This structural similarity suggests potential commonalities in their chemical and biological properties, although their target mechanisms differ. []
Compound Description: Compound 3 is a potent acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitor with antiatherosclerotic activity. [] It served as a starting point for the development of novel, orally bioavailable ACAT inhibitors with improved potency and efficacy.
Relevance: This compound is structurally related to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide by the shared presence of a 4-phenyl-1H-imidazole moiety, although the target compound has a thiophene ring instead of a phenyl ring directly attached to the imidazole. This similarity points to potential shared chemical characteristics and potential for similar biological activities. []
N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]-N'-(2-methylbutyl)urea (67) and N-[2,6-dimethyl-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]-N'-pentylurea (68)
Compound Description: Compounds 67 and 68 are orally bioavailable ACAT inhibitors with improved potency compared to compound 3. [] They were selected for further pharmacological and toxicological testing due to their potent in vitro aortic ACAT inhibitory activity and in vivo hypocholesterolemic effects.
Relevance: Similar to compound 3, compounds 67 and 68 share the 4-phenyl-1H-imidazole moiety with N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide, despite the target compound having a thiophene ring attached to the imidazole. The paper highlighting these compounds focuses on structure-activity relationships of phenylureas linked to 4-phenylimidazole, suggesting a related chemical space to the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.